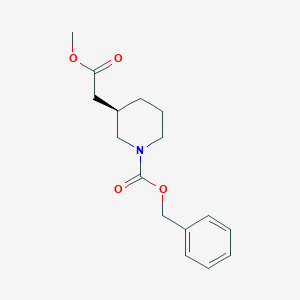

![molecular formula C13H13NS B112270 2'-(Methylthio)-[1,1'-biphenyl]-4-amine CAS No. 209731-61-3](/img/structure/B112270.png)

2'-(Methylthio)-[1,1'-biphenyl]-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

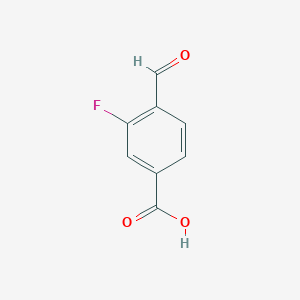

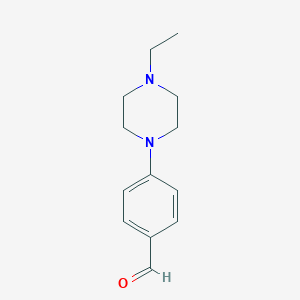

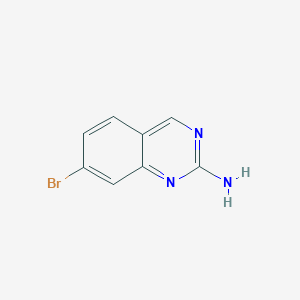

2-(Methylthio)-[1,1'-biphenyl]-4-amine, also known as MTBPA, is an organic compound with various applications in scientific research. It is a derivative of biphenyl, a polycyclic aromatic hydrocarbon, and is composed of two benzene rings connected by a methylthio group. MTBPA has a wide range of applications in the fields of biochemistry, physiology, and pharmacology, and is used in laboratory experiments to investigate the effects of various compounds on cells and organisms.

Wissenschaftliche Forschungsanwendungen

Rhodium-Catalysed C–H Oxidative Alkenylation/Cyclization

- Application Summary : This compound is used in the rhodium-catalysed reaction of aromatic amides with maleimides, resulting in isoindolone spirosuccinimides .

- Methods of Application : The reaction proceeds under aerobic, metal oxidant-free, and solvent-free conditions . The reaction involves several steps: oxidative addition of the ortho C–H bond and the migratory insertion of the maleimide, insertion of a second molecule of maleimide into a Rh–C bond in a rhodacycle with the formation of a C–C bond and subsequent ligand–ligand hydrogen transfer (LLHT), C–N bond formation between the amide and the maleimide, and PivOH protonation .

- Results or Outcomes : The reaction gives isoindolone spirosuccinimides as products .

Synthesis of Thiophene Derivatives

- Application Summary : This compound is used in the synthesis of thiophene derivatives by cyclization of functionalized alkynes .

- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .

- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Agonist for the P2γ Purinergic Receptor

- Application Summary : 2’-(Methylthio)-[1,1’-biphenyl]-4-amine is an ATP analog that is a more selective agonist of the P2γ purinergic receptor .

- Methods of Application : The compound is used as an agonist for the P2γ purinergic receptor .

- Results or Outcomes : The compound is a more selective agonist of the P2γ purinergic receptor .

Applications in Biodevices

- Application Summary : This compound is used in the design, synthesis, and application of 2-methacryloyloxyethyl phosphorylcholine polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .

- Methods of Application : The compound is used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Results or Outcomes : The compound has shown an outstanding ability to prevent nonspecific protein adsorption, making it an excellent material for the construction of biocompatible surfaces and interfaces .

Synthesis of Novel Thiazole Derivatives

- Application Summary : This compound is used in the synthesis of novel thiazole derivatives through a four-step method .

- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .

- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Synthesis of 2’-(Methylthio)biphenyl-3-carboxylic Acid

- Application Summary : This compound is used in the synthesis of 2’-(Methylthio)biphenyl-3-carboxylic acid .

- Methods of Application : The compound is synthesized through a series of chemical reactions .

- Results or Outcomes : The compound is synthesized in good yield .

Applications in Biodevices

- Application Summary : This compound is used in the design, synthesis, and application of 2-methacryloyloxyethyl phosphorylcholine polymers for biodevices with characteristic length scales ranging from millimeters to nanometers .

- Methods of Application : The compound is used in the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

- Results or Outcomes : The compound has shown an outstanding ability to prevent nonspecific protein adsorption, making it an excellent material for the construction of biocompatible surfaces and interfaces .

Synthesis of Novel Thiazole Derivatives

- Application Summary : This compound is used in the synthesis of novel thiazole derivatives through a four-step method .

- Methods of Application : The synthesis involves the cyclization of readily available S-containing alkyne substrates .

- Results or Outcomes : The process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step, usually with high atom economy .

Synthesis of 2’-(Methylthio)biphenyl-3-carboxylic Acid

Eigenschaften

IUPAC Name |

4-(2-methylsulfanylphenyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLHVUBLPZUJIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445047 |

Source

|

| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-(Methylthio)-[1,1'-biphenyl]-4-amine | |

CAS RN |

209731-61-3 |

Source

|

| Record name | 2'-(Methylsulfanyl)[1,1'-biphenyl]-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B112200.png)